5-(azepan-1-ylsulfonyl)-2-chloro-N-(4-methoxybenzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

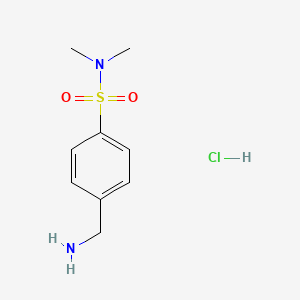

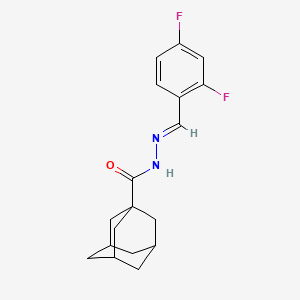

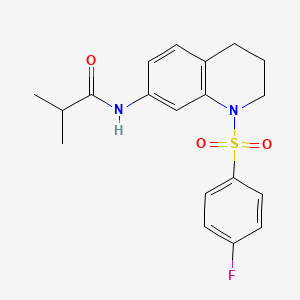

The compound “5-(azepan-1-ylsulfonyl)-2-chloro-N-(4-methoxybenzyl)benzamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring containing nitrogen . It also has a sulfonyl group (-SO2-), a chloro group (-Cl), a methoxy group (-OCH3), and a benzyl group (C6H5CH2-). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis of Antiepileptic and Antidepressant Analogs

One significant application is the synthesis of antiepileptic drugs, such as rufinamide, through solventless, metal-free catalysis, demonstrating a novel synthesis route for related benzamide derivatives. This process highlights the importance of developing more efficient and environmentally friendly synthetic methods for pharmaceuticals (Bonacorso et al., 2015).

Development of Serotonin Receptor Antagonists

Another application is found in the design and synthesis of serotonin-3 (5-HT3) receptor antagonists from benzamide derivatives, which have implications in treating conditions like nausea and vomiting associated with chemotherapy. This research demonstrates the potential of benzamide scaffolds in developing receptor-targeted therapies (Kuroita et al., 1996).

Anti-Inflammatory and Analgesic Agents

Research on benzamide derivatives has also led to the discovery of new anti-inflammatory and analgesic agents. The synthesis of novel benzodifuranyl and related compounds showcases the exploration of benzamide derivatives for their potential therapeutic effects in inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Activities

Endophytic Streptomyces species have been a source of new benzamide compounds with antimicrobial and antioxidant activities. This research underscores the value of natural product discovery and the potential applications of benzamide derivatives in treating infections and oxidative stress-related conditions (Yang et al., 2015).

Dopamine Receptor Studies

The synthesis of fluorine-labeled benzamides for positron emission tomography (PET) imaging of dopamine D2 receptors is another application. This research is crucial for understanding the role of dopamine in psychiatric and neurological disorders, highlighting the versatility of benzamide derivatives in developing diagnostic tools (Mach et al., 1993).

Propiedades

IUPAC Name |

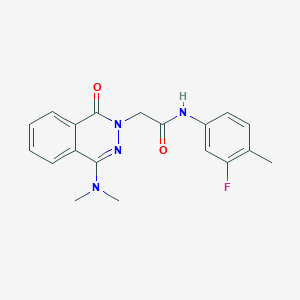

2-[4-(dimethylamino)-1-oxophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c1-12-8-9-13(10-16(12)20)21-17(25)11-24-19(26)15-7-5-4-6-14(15)18(22-24)23(2)3/h4-10H,11H2,1-3H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIUEQPXGQLVJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2415277.png)

![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)

![N-[2-(Dicyclopentylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2415284.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2415293.png)

![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2415295.png)